N-(2,4-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide - 701930-83-8

N-(2,4-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Catalog Number: EVT-2947551
CAS Number: 701930-83-8
Molecular Formula: C15H10Cl2N4O2S
Molecular Weight: 381.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antimicrobial activity: These compounds have demonstrated potential as antibacterial and antifungal agents. [, , , , ]
  • Anticancer activity: Some derivatives have shown promising activity against specific cancer cell lines. [, , ]
  • Anti-inflammatory activity: 1,3,4-oxadiazole derivatives with pyridine substituents have been investigated for their anti-inflammatory properties. [, ]

2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide

Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a diphenylmethyl group at the 5-position. It is further characterized by a sulfanyl linker connected to an acetamide group with a pyrazin-2-yl substituent on the nitrogen atom. []

Relevance: This compound shares the core structure of a 1,3,4-oxadiazole ring linked to an acetamide moiety via a sulfanyl bridge with N-(2,4-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. The variations lie in the substituents on the oxadiazole and the acetamide nitrogen. []

2-[(2-{[5-(Pyridin-4-yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-Benzoxazole Derivatives

Compound Description: This series of compounds features a 1,3,4-oxadiazole ring with a pyridin-4-yl group at the 5-position. The oxadiazole is linked to a 1,3-benzoxazole moiety through an ethyl bridge containing two sulfanyl groups. Different substituents are incorporated on the benzoxazole ring, creating a series of derivatives. These compounds were evaluated for their antimicrobial, antioxidant, and antitubercular activities. []

2-{[5-(Aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This series of bi-heterocyclic compounds incorporates both 1,3-thiazole and 1,3,4-oxadiazole rings in their structure. The 1,3,4-oxadiazole ring bears various aralkyl/aryl substituents at the 5-position and is linked via a sulfanyl bridge to an acetamide group. The acetamide nitrogen is substituted with a 4-methyl-1,3-thiazol-2-yl group. These compounds were investigated for their therapeutic potential against Alzheimer's disease and diabetes. []

Relevance: These compounds share the 1,3,4-oxadiazole ring and the sulfanyl acetamide linkage with N-(2,4-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. The difference lies in the substituents on both the oxadiazole and the acetamide nitrogen, showcasing a structural variation explored for different therapeutic targets. []

1-(4-Bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

Compound Description: This compound features a 1,3,4-oxadiazole ring with a pyridin-3-yl group at the 5-position. This ring system is linked to a 4-bromophenyl substituted ethan-1-one moiety via a sulfanyl bridge. The crystal structure and intermolecular interactions of this compound were studied using Hirshfeld surface analysis. []

Relevance: While structurally similar to N-(2,4-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, this compound differs in the position of the nitrogen atom in the pyridine ring (3-position vs. 4-position). Furthermore, instead of an acetamide group, it utilizes an ethan-1-one linked directly to the sulfanyl bridge. []

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) and Derivatives

Compound Description: VNI and its derivatives are characterized by a 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position. This ring system is connected to a benzamide moiety via a 1,4-phenyl linkage. The benzamide nitrogen carries a complex substituent incorporating a 2,4-dichlorophenyl and a 1H-imidazol-1-yl group. [, , , ] VNI itself was initially developed as an inhibitor of protozoan CYP51 for treating Chagas disease. [] Derivatives were later designed to target fungal CYP51 for treating fungal infections. [, , ]

Relevance: While both VNI and N-(2,4-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide share the 1,3,4-oxadiazole ring as a core structural element, their overall structures and target activities differ. VNI features a benzamide moiety linked to the oxadiazole through a phenyl ring, whereas the compound of interest utilizes a sulfanyl acetamide linkage. The substituents on the oxadiazole and the benzamide nitrogen also differ significantly. These structural differences highlight the diverse applications of the 1,3,4-oxadiazole scaffold in medicinal chemistry. [, , , ]

N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide

Compound Description: This series focuses on N-substituted derivatives of a core structure featuring a 1,3,4-oxadiazole ring. The oxadiazole ring is substituted with a 4-chlorophenyl group at the 5-position and linked to an acetamide group through a sulfanyl bridge. Various alkyl and aryl groups are incorporated as substituents on the acetamide nitrogen, generating a diverse library of compounds. []

Relevance: These derivatives share the 1,3,4-oxadiazole ring and the sulfanyl acetamide linkage with N-(2,4-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. The main distinction lies in the 4-chlorophenyl substituent on the oxadiazole ring compared to the pyridin-4-yl group in the compound of interest. []

2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides

Compound Description: This series of compounds features a central 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position. This ring system is connected to a series of N-substituted acetamide moieties via a sulfanyl linker. []

Relevance: This series exhibits a close structural resemblance to N-(2,4-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, sharing the 1,3,4-oxadiazole ring and the sulfanyl acetamide linkage. The primary difference lies in the substituent on the oxadiazole ring (phenyl vs. pyridin-4-yl) and the presence of various N-substitutions on the acetamide. []

N-{[5-(2,4-Dichlorophenyl)-1, 3, 4-oxadiazol- 2-yl] methyl}amine Derivatives

Compound Description: This series revolves around a 1,3,4-oxadiazole ring directly substituted with a 2,4-dichlorophenyl group at the 5-position and a methyl amine moiety at the 2-position. The nitrogen of the methyl amine carries various substituents, forming a diverse series. []

Relevance: Although these compounds share the 1,3,4-oxadiazole ring and the 2,4-dichlorophenyl substituent with N-(2,4-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, they lack the sulfanyl acetamide linkage that defines the core structure of the compound of interest. []

2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone

Compound Description: This compound is comprised of a 1,3,4-oxadiazole ring with a (1H-1,2,4-triazol-1-yl)methyl substituent at the 5-position. The oxadiazole ring is connected to a 2,4-dichlorophenyl substituted ethan-1-one through a sulfanyl bridge. []

2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-[11C]methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (N-[11C]7)

Compound Description: This complex molecule features a 1,3,4-oxadiazole ring within a larger structure that includes imidazo[1,2-a]pyridine and benzenesulfonamide moieties. The carbon-11 labeled version (N-[11C]7) was developed as a potential radiotracer for positron emission tomography (PET) imaging of PI3K/mTOR in cancer. []

Relevance: This compound highlights the broader application of the 1,3,4-oxadiazole ring system in medicinal chemistry, although its structure significantly differs from N-(2,4-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. The presence of the oxadiazole ring underscores the versatility of this heterocycle in drug design for various therapeutic targets. []

Properties

CAS Number

701930-83-8

Product Name

N-(2,4-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

IUPAC Name

N-(2,4-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Molecular Formula

C15H10Cl2N4O2S

Molecular Weight

381.23

InChI

InChI=1S/C15H10Cl2N4O2S/c16-10-1-2-12(11(17)7-10)19-13(22)8-24-15-21-20-14(23-15)9-3-5-18-6-4-9/h1-7H,8H2,(H,19,22)

InChI Key

QDPJINSZXVMWBZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.